Fosaprepitant-d4 Dimeglumine is a labeled analogue of Fosaprepitant Dimeglumine, classified as a neurokinin-1 receptor antagonist and an antiemetic. It is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting. The compound is a prodrug of aprepitant, which is rapidly converted to its active form upon administration. The chemical structure of Fosaprepitant-d4 Dimeglumine allows for enhanced solubility and bioavailability, making it suitable for intravenous use in clinical settings.
Fosaprepitant-d4 Dimeglumine is derived from the compound Fosaprepitant Dimeglumine, which was developed by Merck & Co., Inc. It is known for its efficacy in managing nausea and vomiting associated with highly emetogenic chemotherapy regimens.
The synthesis of Fosaprepitant-d4 Dimeglumine involves several steps that enhance its yield and purity while minimizing environmental impact. The process typically includes:
This method has been noted for its efficiency, requiring no special safety measures or inert atmospheres, making it scalable for industrial production .
The synthesis is optimized to occur at ambient temperatures and utilizes common reagents, resulting in high yields (approximately 85% theoretical yield) with minimal byproducts .
Fosaprepitant-d4 Dimeglumine features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The structure includes:
Fosaprepitant-d4 Dimeglumine undergoes various chemical reactions that are essential for its conversion to the active form (aprepitant). Notably, it is hydrolyzed in vivo to release aprepitant and phosphate .
The primary reaction involves the cleavage of the phosphate group, which occurs rapidly after intravenous administration, allowing for immediate therapeutic effects against nausea and vomiting .
Fosaprepitant-d4 Dimeglumine acts as a selective antagonist at neurokinin-1 receptors. By inhibiting substance P from binding to these receptors in the brain's vomiting center, it effectively reduces the incidence of nausea and vomiting associated with chemotherapy.
Upon administration, Fosaprepitant-d4 Dimeglumine is converted into aprepitant, which then competes with substance P for receptor binding. This blockade prevents the signaling pathways that trigger emesis (vomiting) .
Fosaprepitant-d4 Dimeglumine is primarily used in clinical settings to prevent nausea and vomiting induced by chemotherapy treatments. Its effectiveness as a neurokinin-1 receptor antagonist makes it a valuable addition to antiemetic therapy protocols.
Research continues into its applications beyond chemotherapy-induced nausea and vomiting, exploring potential uses in other contexts where nausea management is critical .
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2